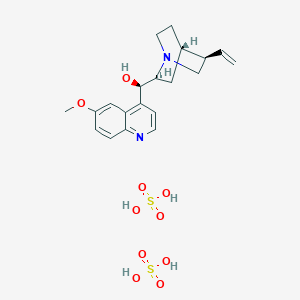

Biquinate

Descripción

Structure

3D Structure of Parent

Propiedades

Fórmula molecular |

C20H28N2O10S2 |

|---|---|

Peso molecular |

520.6 g/mol |

Nombre IUPAC |

(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;sulfuric acid |

InChI |

InChI=1S/C20H24N2O2.2H2O4S/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;2*1-5(2,3)4/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3;2*(H2,1,2,3,4)/t13-,14-,19-,20+;;/m0../s1 |

Clave InChI |

AMEXZRFCGITZNZ-HZQSTTLBSA-N |

SMILES isomérico |

COC1=CC2=C(C=CN=C2C=C1)[C@H]([C@@H]3C[C@@H]4CCN3C[C@@H]4C=C)O.OS(=O)(=O)O.OS(=O)(=O)O |

SMILES canónico |

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.OS(=O)(=O)O.OS(=O)(=O)O |

Origen del producto |

United States |

Foundational & Exploratory

The Biuret Reaction: Core Chemistry of the BCA Protein Assay

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the biuret (B89757) reaction as the foundational chemical principle of the bicinchoninic acid (BCA) assay, a widely used method for protein quantification. This document will detail the underlying chemistry, provide structured data on assay performance, present detailed experimental protocols, and illustrate key processes with diagrams to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

The Principle of the Biuret Reaction in the BCA Assay

The quantification of protein concentration is a critical step in a vast array of biological and biochemical research. The BCA assay is a popular colorimetric method that relies on a two-step chemical process. The initial and fundamental step is the biuret reaction.

In an alkaline environment, copper (II) ions (Cu²⁺) will form a coordination complex with the peptide bonds (-CO-NH-) present in proteins.[1][2] This reaction is not specific to the amino acid side chains, but rather to the peptide backbone, making it a robust method for general protein quantification.[3] During this reaction, the Cu²⁺ is reduced to copper (I) (Cu¹⁺).[3][4] The number of Cu²⁺ ions reduced is directly proportional to the total number of peptide bonds in the solution, and therefore to the total amount of protein present.[5][6]

While the biuret reaction itself produces a faint blue-violet color, the BCA assay enhances the sensitivity of this detection by introducing bicinchoninic acid (BCA).[2] In the second step of the assay, two molecules of BCA chelate with one cuprous ion (Cu¹⁺), forming an intense purple-colored complex.[2][4] This complex has a strong absorbance at a wavelength of 562 nm, which can be measured using a spectrophotometer.[4][5] The intensity of the purple color is nearly linear with increasing protein concentrations over a broad working range.[4]

Certain amino acid residues, namely cysteine/cystine, tyrosine, and tryptophan, can also contribute to the reduction of Cu²⁺ to Cu¹⁺, which can lead to some protein-to-protein variability in the assay.[2][3]

Quantitative Data Summary

The BCA assay is known for its sensitivity and broad dynamic range compared to the classical biuret test. The following tables summarize key quantitative data for the BCA assay and provide a comparison with other common protein quantification methods.

Table 1: Comparison of Common Protein Quantification Assays

| Assay Method | Principle | Sensitivity (Lower Detection Limit) | Working Range (µg/mL) | Key Interfering Substances |

| Biuret | Copper chelation with peptide bonds. | Low (~1-20 mg/mL)[7] | 5,000 - 150,000[8] | Ammonium (B1175870) salts[1] |

| Lowry | Biuret reaction followed by reduction of Folin-Ciocalteu reagent. | High (~5 µg)[7] | 5 - 100 | Reducing agents, detergents, ammonium sulfate, glycine[7] |

| BCA | Biuret reaction followed by chelation of Cu¹⁺ with BCA. | High (~1 µg)[7] | 20 - 2,000[4] | Reducing agents (e.g., DTT), copper chelators (e.g., EDTA), lipids[3][9] |

| Bradford | Binding of Coomassie Brilliant Blue G-250 dye to protein. | High (~1 µg)[7] | 20 - 2,000 | Detergents (e.g., SDS), strongly basic buffers[7] |

Table 2: Preparation of Bovine Serum Albumin (BSA) Standards for BCA Assay

| Vial | Volume of Diluent | Volume of 2 mg/mL BSA Stock | Final BSA Concentration (µg/mL) |

| A | 0 µL | 300 µL of Stock | 2000 |

| B | 125 µL | 375 µL of Stock | 1500 |

| C | 325 µL | 325 µL of Stock | 1000 |

| D | 175 µL | 175 µL of vial B dilution | 750 |

| E | 325 µL | 325 µL of vial C dilution | 500 |

| F | 325 µL | 325 µL of vial E dilution | 250 |

| G | 325 µL | 325 µL of vial F dilution | 125 |

| H | 400 µL | 100 µL of vial G dilution | 25 |

| I (Blank) | 400 µL | 0 µL | 0 |

This table is adapted from a standard protocol for preparing BSA standards. The diluent should be the same buffer as the unknown protein samples.

Experimental Protocols

The following is a detailed methodology for performing a standard BCA protein assay.

Preparation of Reagents

-

BCA Working Reagent (WR): Prepare the WR by mixing 50 parts of BCA Reagent A with 1 part of BCA Reagent B (50:1 ratio).[4] For example, mix 50 mL of Reagent A with 1 mL of Reagent B. Upon mixing, the solution may appear turbid but will clarify to a green color. The WR is stable for several days at room temperature when stored in a closed container.[4]

-

Protein Standard (BSA) Stock Solution (2 mg/mL): Dissolve 10 mg of Bovine Serum Albumin (BSA) in 5 mL of the same buffer used for the unknown protein samples.

Assay Procedure (Test Tube Protocol)

-

Prepare Standards: Prepare a series of protein standards by diluting the BSA stock solution as detailed in Table 2.

-

Sample Preparation: Pipette 0.1 mL of each standard and unknown sample replicate into appropriately labeled test tubes.[4]

-

Reaction Incubation: Add 2.0 mL of the prepared WR to each tube and mix thoroughly.[4]

-

Incubate the tubes at 37°C for 30 minutes. Note that the BCA assay is not a true end-point method, and color development will continue over time.[4] However, the rate of color development is slow after incubation.[4]

-

Spectrophotometry: Cool the tubes to room temperature.

-

Set a spectrophotometer to a wavelength of 562 nm and zero the instrument using a cuvette filled with water.

-

Measure the absorbance of all standards and unknown samples within 10 minutes of each other.[4]

Data Analysis

-

Subtract the average absorbance of the blank (0 µg/mL protein) from the absorbance readings of all standards and unknown samples.

-

Plot the net absorbance of the standards versus their known concentrations to generate a standard curve.

-

Use the standard curve to determine the protein concentration of the unknown samples.

Visualizing the Biuret Reaction and BCA Assay Workflow

The following diagrams, generated using Graphviz (DOT language), illustrate the core chemical reaction and the experimental workflow of the BCA assay.

References

- 1. microbenotes.com [microbenotes.com]

- 2. タンパク質アッセイの化学 | Thermo Fisher Scientific - JP [thermofisher.com]

- 3. BCA (Bicinchoninic Acid) Protein Assay [bio-protocol.org]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. Bicinchoninic acid assay - Wikipedia [en.wikipedia.org]

- 6. quora.com [quora.com]

- 7. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 8. azurebiosystems.com [azurebiosystems.com]

- 9. youtube.com [youtube.com]

key components of a BCA protein assay kit

An In-depth Technical Guide to the Core Components of a Bicinchoninic Acid (BCA) Protein Assay Kit

For researchers, scientists, and drug development professionals, accurate quantification of protein concentration is a foundational step in a vast array of experimental workflows. The Bicinchoninic Acid (BCA) Protein Assay is a robust and widely adopted colorimetric method for this purpose. This guide provides a detailed examination of the core components of a BCA protein assay kit, the underlying chemical principles, and comprehensive protocols for its application.

Core Components and Their Function

A standard BCA Protein Assay Kit is fundamentally composed of two key reagents, typically labeled Reagent A and Reagent B, along with a protein standard.

-

Reagent A (BCA Working Solution Base): This is an alkaline solution containing bicinchoninic acid (BCA), sodium carbonate, sodium bicarbonate, and sodium tartrate.[1] The alkaline environment is crucial for the initial chelation of copper with peptide bonds.

-

Reagent B (Copper Solution): This is a solution of copper (II) sulfate (B86663) (CuSO₄).[1] The copper ions are central to the colorimetric reaction.

-

Protein Standard: A protein of known concentration, most commonly Bovine Serum Albumin (BSA), is provided to generate a standard curve.[2] This curve is essential for determining the concentration of the unknown protein samples.

These components are typically stored at room temperature, with the protein standard often requiring refrigeration.[3]

The Underlying Principle: A Two-Step Reaction

The BCA assay is based on a two-step chemical reaction that results in a pronounced color change directly proportional to the amount of protein in the sample.[2][4]

Step 1: The Biuret Reaction In an alkaline medium, the peptide bonds in the protein reduce cupric ions (Cu²⁺) from the copper (II) sulfate to cuprous ions (Cu¹⁺).[4][5][6] The amount of Cu²⁺ reduced is proportional to the amount of protein present.[7] Four specific amino acid residues—cysteine, cystine, tryptophan, and tyrosine—also contribute to this reduction, enhancing the signal.[1][8]

Step 2: Chelation with BCA Two molecules of bicinchoninic acid (BCA) then chelate with one cuprous ion (Cu¹⁺).[4][6] This chelation event forms an intense purple-colored complex that is water-soluble and exhibits a strong absorbance at 562 nm.[4][9]

Figure 1. The two-step chemical principle of the BCA protein assay.

Quantitative Data and Assay Performance

The performance of the BCA assay can be influenced by the chosen protocol. Different incubation temperatures and times can alter the sensitivity and dynamic range of the assay.

| Protocol | Incubation Conditions | Assay Working Range (µg/mL) | Key Feature |

| Standard (Test Tube/Microplate) | 37°C for 30 minutes | 20 - 2,000 | Standard, widely applicable range.[2][6] |

| Room Temperature | Room Temperature for 2 hours | 20 - 2,000 | Convenient, no heating required.[6] |

| Enhanced Sensitivity | 60°C for 30 minutes | 5 - 250 | Higher sensitivity for dilute samples.[6] |

| Micro BCA | 60°C for 30 minutes | 0.5 - 20 | Highest sensitivity for very dilute samples.[2] |

Compatibility with Common Reagents

A significant advantage of the BCA assay is its compatibility with many common laboratory reagents, particularly detergents. However, certain substances can interfere with the assay chemistry. The table below summarizes the maximum compatible concentrations for several common substances.

| Substance | Maximum Compatible Concentration |

| Detergents | |

| SDS | 5% |

| Triton X-100 | 5% |

| Tween 20 | 5% |

| Reducing Agents | |

| DTT | 1 mM |

| 2-Mercaptoethanol | 1 mM |

| Chelating Agents | |

| EDTA | 10 mM |

| EGTA | Not Compatible |

| Buffers | |

| Tris | 250 mM |

| PBS | No Interference |

| Other | |

| Glycerol | 10% |

| Sucrose | 40% |

Note: The compatibility of substances should always be verified for your specific sample matrix. If interference is unavoidable, consider using a reducing agent-compatible BCA assay kit or an alternative protein quantification method like the Bradford assay.[6][10]

Experimental Protocols

Below are detailed methodologies for performing a BCA assay using a microplate reader, which is common for high-throughput applications.

Reagent Preparation

-

Working Reagent (WR): Prepare the WR by mixing 50 parts of Reagent A with 1 part of Reagent B (50:1 ratio).[2][7] Upon mixing, the solution may appear transiently turbid before clearing to a green color. The WR is stable for several days at room temperature when stored in a closed container.[2]

-

Protein Standards: Prepare a series of protein standards by diluting the provided stock (e.g., 2 mg/mL BSA) with the same buffer as your unknown samples. A common dilution series ranges from 2000 µg/mL down to 25 µg/mL, plus a blank (buffer only).[11]

Microplate Assay Protocol (Standard)

Figure 2. Standard workflow for a microplate-based BCA protein assay.

-

Sample Addition: Pipette 25 µL of each protein standard and unknown sample into separate wells of a 96-well microplate. It is recommended to perform all measurements in triplicate.[2][11]

-

Working Reagent Addition: Add 200 µL of the freshly prepared WR to each well.[2][7]

-

Mixing: Mix the plate thoroughly on a plate shaker for 30 seconds.[2]

-

Incubation: Cover the plate and incubate at 37°C for 30 minutes.[2][7]

-

Cooling: After incubation, cool the plate to room temperature.[7]

-

Measurement: Measure the absorbance at or near 562 nm using a microplate reader.[4][12]

Data Analysis

-

Blank Subtraction: Subtract the average absorbance of the blank standard replicates from the absorbance of all other standard and unknown sample replicates.[2]

-

Standard Curve Generation: Plot the blank-corrected absorbance values for the protein standards against their known concentrations (µg/mL).[4]

-

Concentration Determination: Use the standard curve to determine the protein concentration of the unknown samples. A four-parameter (quadratic) curve fit often provides more accurate results than a simple linear regression.[1]

Conclusion

The BCA Protein Assay Kit provides a sensitive, reliable, and detergent-compatible method for total protein quantification. By understanding the function of its core components, the underlying chemical principles, and the nuances of the experimental protocol, researchers can ensure accurate and reproducible results, which are critical for the success of downstream applications in basic research and drug development.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. urmc.rochester.edu [urmc.rochester.edu]

- 3. acebiolab.com [acebiolab.com]

- 4. qb3.berkeley.edu [qb3.berkeley.edu]

- 5. assets.fishersci.com [assets.fishersci.com]

- 6. thepencillog.wordpress.com [thepencillog.wordpress.com]

- 7. Protocol for Bicinchoninic Acid (BCA) Protein Assay - Creative Proteomics [creative-proteomics.com]

- 8. BCA (Bicinchoninic Acid) Protein Assay [bio-protocol.org]

- 9. researchgate.net [researchgate.net]

- 10. cohesionbio.com [cohesionbio.com]

- 11. frederick.cancer.gov [frederick.cancer.gov]

- 12. datasheets.scbt.com [datasheets.scbt.com]

The Bicinchoninic Acid (BCA) Assay: A Comprehensive Technical Guide to Working Range and Sensitivity

For researchers, scientists, and drug development professionals, accurate protein quantification is a cornerstone of reliable and reproducible results. Among the various methods available, the Bicinchoninic Acid (BCA) assay stands out as a robust and widely adopted colorimetric technique for determining the total protein concentration in a solution. This in-depth technical guide provides a detailed exploration of the BCA assay's working range and sensitivity, complete with experimental protocols and a thorough examination of interfering substances.

Principle of the BCA Assay

The BCA assay is a copper-based protein quantification method that relies on a two-step chemical reaction.[1][2][3][4] First, under alkaline conditions, peptide bonds in the protein reduce cupric ions (Cu²⁺) to cuprous ions (Cu¹⁺).[1][3][4] The number of reduced cuprous ions is directly proportional to the amount of protein present in the sample.[1]

In the second step, two molecules of bicinchoninic acid (BCA) chelate with each cuprous ion (Cu¹⁺), forming a stable, purple-colored complex.[1][3] This complex exhibits a strong absorbance at a wavelength of 562 nm.[1][3] The intensity of the purple color, and therefore the absorbance, is directly proportional to the protein concentration, allowing for accurate quantification by spectrophotometry.[3]

The key advantages of the BCA assay include its high sensitivity, compatibility with most detergents, and a broad dynamic range.[5][6]

Working Ranges and Sensitivity of Different BCA Assay Formats

The BCA assay is available in several formats, each tailored to different protein concentration ranges and sample volumes. The choice of assay format depends on the expected protein concentration in the sample.

| Assay Format | Typical Working Range (µg/mL) | Key Features |

| Standard BCA Assay | 20 - 2,000 | Wide dynamic range, suitable for general laboratory use.[1][7][8] |

| Micro BCA Assay | 0.5 - 40 | High sensitivity, ideal for dilute protein samples.[3][9] |

| Enhanced BCA Assay | 5 - 250 | Increased sensitivity compared to the standard assay, often with a modified protocol. |

| Rapid Gold BCA Assay | 20 - 2,000 | Faster protocol without the need for a 30-minute incubation.[10] |

| Reducing Agent Compatible BCA Assay | 125 - 2,000 | Formulated to be compatible with reducing agents like DTT and β-mercaptoethanol.[11] |

Experimental Protocols

Detailed and consistent experimental protocols are critical for obtaining accurate and reproducible results with the BCA assay. Below are generalized protocols for the standard, micro, and enhanced BCA assays. It is essential to consult the specific manufacturer's instructions for the kit being used, as reagent compositions and incubation times may vary.

Standard BCA Assay Protocol (Microplate Format)

-

Preparation of Standards: Prepare a series of protein standards of known concentrations (e.g., using Bovine Serum Albumin - BSA) by diluting a stock solution. A typical range for standards is 0, 25, 125, 250, 500, 750, 1000, 1500, and 2000 µg/mL.[7]

-

Preparation of Working Reagent (WR): Prepare the BCA Working Reagent by mixing 50 parts of BCA Reagent A with 1 part of BCA Reagent B (50:1 ratio).[1][7] The solution should initially appear turbid but will become a clear green upon mixing.[7]

-

Sample and Standard Addition: Pipette 25 µL of each standard and unknown sample into separate wells of a 96-well microplate.[1][7]

-

Working Reagent Addition: Add 200 µL of the prepared WR to each well.[1][7]

-

Incubation: Mix the plate thoroughly on a plate shaker for 30 seconds. Cover the plate and incubate at 37°C for 30 minutes.[1][7]

-

Absorbance Measurement: Cool the plate to room temperature. Measure the absorbance at or near 562 nm using a microplate reader.[1][7]

-

Data Analysis: Subtract the average absorbance of the blank (0 µg/mL standard) from the absorbance readings of all other standards and samples. Plot the blank-corrected absorbance values of the standards versus their known concentrations to generate a standard curve. Use the standard curve to determine the protein concentration of the unknown samples.[7]

Micro BCA Assay Protocol (Microplate Format)

-

Preparation of Standards: Prepare a series of dilute protein standards with concentrations appropriate for the micro assay range (e.g., 0, 2, 5, 10, 20, 40 µg/mL).[9]

-

Preparation of Working Reagent (WR): Prepare the Micro BCA Working Reagent by mixing 25 parts of Micro BCA Reagent MA, 24 parts of Reagent MB, and 1 part of Reagent MC (25:24:1 ratio).[9]

-

Sample and Standard Addition: Pipette 150 µL of each standard and unknown sample into separate wells of a microplate.[9]

-

Working Reagent Addition: Add 150 µL of the prepared WR to each well.[9]

-

Incubation: Mix the plate thoroughly on a plate shaker for 30 seconds. Cover the plate and incubate at 37°C for 2 hours.[9]

-

Absorbance Measurement: Cool the plate to room temperature and measure the absorbance at 562 nm.[9]

-

Data Analysis: Perform data analysis as described in the standard assay protocol.

Enhanced BCA Assay Protocol

The "enhanced" protocol typically involves a higher incubation temperature to increase the sensitivity of the assay.

-

Follow Steps 1-4 of the Standard BCA Assay Protocol.

-

Incubation: Cover the plate and incubate at 60°C for 30-60 minutes.[1][12] A water bath is recommended for even heat transfer.[1]

-

Follow Steps 6-7 of the Standard BCA Assay Protocol.

Visualizing the BCA Assay

BCA Assay Principle

Caption: The two-step chemical reaction of the BCA protein assay.

Standard BCA Assay Workflow

Caption: A typical experimental workflow for the standard BCA assay.

Interfering Substances

While the BCA assay is compatible with many common laboratory reagents, certain substances can interfere with the assay chemistry, leading to inaccurate protein concentration measurements.[2] These interferences can be categorized as those that reduce Cu²⁺ or those that chelate metal ions.

Table of Common Interfering Substances and Their Maximum Compatible Concentrations

| Substance | Maximum Compatible Concentration in Sample |

| Reducing Agents | |

| Dithiothreitol (DTT) | 1 mM |

| β-Mercaptoethanol | 1 mM |

| Chelating Agents | |

| EDTA | 10 mM |

| EGTA | Not compatible |

| Detergents | |

| SDS | 5% |

| Triton X-100 | 5% |

| Tween 20 | 5% |

| Buffers and Salts | |

| Ammonium Sulfate | 1.5 M |

| Guanidine•HCl | 4 M |

| Sodium Chloride | 1 M |

| Urea | 3 M |

| Other Substances | |

| Ascorbic Acid | Interferes at low concentrations[11][13] |

| Tryptophan | Interferes at low concentrations[11][13] |

| Tyrosine | Interferes at low concentrations[11][13] |

| Iron | Interferes at low concentrations[11][13] |

Note: This is not an exhaustive list. The compatibility of a substance can be concentration-dependent and may also be affected by the presence of other components in the sample buffer. It is always recommended to test for interference by running a control with the buffer alone.

Mitigating Interference

Several strategies can be employed to overcome the effects of interfering substances:

-

Dilution: Diluting the sample can often reduce the concentration of the interfering substance to a compatible level.

-

Protein Precipitation: Precipitating the protein using methods like trichloroacetic acid (TCA) or acetone (B3395972) precipitation allows for the removal of the interfering substances in the supernatant.[14]

-

Dialysis or Desalting: These techniques can be used to exchange the sample buffer with one that is compatible with the BCA assay.

-

Use of a Reducing Agent Compatible Kit: For samples containing reducing agents, specialized BCA assay kits are available that include a reagent to modify the reducing agents, minimizing their interference.[11]

Choosing the Right BCA Assay Format

The selection of the appropriate BCA assay format is crucial for obtaining accurate results. The following decision tree can guide researchers in their choice.

References

- 1. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 2. BCA (Bicinchoninic Acid) Protein Assay [bio-protocol.org]

- 3. Bicinchoninic acid assay - Wikipedia [en.wikipedia.org]

- 4. Comparing BCA, Bradford, and UV protein quantification methods for scientists | Proteintech Group [ptglab.com]

- 5. Protocol for Bicinchoninic Acid (BCA) Protein Assay - Creative Proteomics [creative-proteomics.com]

- 6. opentrons.com [opentrons.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. urmc.rochester.edu [urmc.rochester.edu]

- 9. wolfson.huji.ac.il [wolfson.huji.ac.il]

- 10. assets.fishersci.com [assets.fishersci.com]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. promega.com [promega.com]

- 13. assets.fishersci.com [assets.fishersci.com]

- 14. interchim.fr [interchim.fr]

An In-depth Technical Guide to the Chemical Structure and Applications of Bicinchoninic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction to Bicinchoninic Acid

Bicinchoninic acid (BCA) is a weak acid composed of two carboxylated quinoline (B57606) rings. Its chemical formula is C₂₀H₁₂N₂O₄. BCA is most widely recognized for its application in the bicinchoninic acid (BCA) assay, a highly sensitive colorimetric method for the quantification of total protein concentration in a solution. The assay relies on the reduction of cupric ions (Cu²⁺) to cuprous ions (Cu¹⁺) by protein in an alkaline medium, followed by the chelation of Cu¹⁺ by two molecules of BCA to form a purple-colored complex that exhibits strong absorbance at 562 nm.

Chemical Structure and Identification

Bicinchoninic acid is systematically named 2-(4-carboxyquinolin-2-yl)quinoline-4-carboxylic acid. The molecule consists of two quinoline ring systems linked at the 2 and 2' positions, with carboxylic acid groups attached at the 4 and 4' positions.

Below is a table summarizing the key identifiers for bicinchoninic acid.

| Identifier | Value |

| IUPAC Name | 2-(4-carboxyquinolin-2-yl)quinoline-4-carboxylic acid |

| Synonyms | [2,2'-Biquinoline]-4,4'-dicarboxylic acid, 4,4'-Dicarboxy-2,2'-biquinoline |

| CAS Number | 1245-13-2 |

| Molecular Formula | C₂₀H₁₂N₂O₄ |

| Molecular Weight | 344.33 g/mol |

| SMILES | C1=CC=C2C(=C1)C(=CC(=N2)C3=NC4=CC=CC=C4C(=C3)C(=O)O)C(=O)O |

| InChI Key | AFYNADDZULBEJA-UHFFFAOYSA-N |

Physicochemical and Spectroscopic Data

Bicinchoninic acid is typically a beige or cream-colored powder. The following tables provide a summary of its key physicochemical and spectroscopic properties.

Table 1: Physicochemical Properties of Bicinchoninic Acid

| Property | Value |

| Appearance | Beige to cream-colored powder |

| Melting Point | >300 °C (decomposes) |

| Solubility | Partially soluble in cold water |

Table 2: Spectroscopic Data for Bicinchoninic Acid

| Spectrum | Peak Assignments/Interpretation |

| ¹H NMR (Disodium Salt) | A complex aromatic region is expected due to the quinoline protons. |

| ¹³C NMR | Expected peaks include those for carboxylic acid carbons (~170-185 ppm), aromatic carbons (~125-150 ppm), and carbons adjacent to nitrogen. |

| FTIR | Characteristic peaks include O-H stretching of the carboxylic acid, C=O stretching of the carboxylic acid, and C=C and C=N stretching of the quinoline rings. |

| UV-Vis (BCA-Cu⁺ Complex) | The purple BCA-Cu⁺ complex exhibits a strong absorbance maximum at 562 nm. |

Synthesis of Bicinchoninic Acid

The synthesis of bicinchoninic acid is most commonly achieved through the Pfitzinger reaction, which involves the condensation of isatin (B1672199) with a carbonyl compound in the presence of a base.

Pfitzinger Reaction Mechanism

The reaction proceeds through the initial ring-opening of isatin by a base to form a keto-acid intermediate. This intermediate then reacts with a carbonyl compound to form an imine, which subsequently cyclizes and dehydrates to yield the final quinoline-4-carboxylic acid derivative.

Pfitzinger reaction mechanism for quinoline synthesis.

Experimental Protocol for the Synthesis of a Quinoline-4-Carboxylic Acid Derivative (Adapted for Bicinchoninic Acid)

This protocol describes the synthesis of 2-phenylquinoline-4-carboxylic acid and can be adapted for the synthesis of bicinchoninic acid by using appropriate starting materials.

Materials:

-

Isatin

-

Acetophenone (or a suitable diketone for bicinchoninic acid synthesis)

-

Potassium hydroxide (B78521) (KOH)

-

Concentrated Hydrochloric Acid (HCl)

-

Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)

-

Heating mantle and magnetic stirrer

-

Filtration apparatus

Procedure:

-

Preparation of Base Solution: In a 250 mL round-bottom flask, dissolve 10 g of KOH pellets in approximately 30 mL of 95% ethanol with stirring. Note that this is an exothermic reaction.

-

Isatin Ring Opening: To the stirred KOH solution, add 5.0 g of isatin. The color of the mixture will change from orange to pale yellow as the isatin ring opens. Continue stirring at room temperature for 30-45 minutes.

-

Addition of Carbonyl Compound: Slowly add a stoichiometric equivalent of the carbonyl compound (e.g., acetophenone) to the reaction mixture.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux for 12-13 hours.

-

Workup and Precipitation: After cooling to room temperature, pour the reaction mixture into 150 mL of cold water. Filter off any solid impurities.

-

Acidification: Slowly add concentrated HCl to the filtrate with stirring until the solution is acidic (pH ~2). The quinoline-4-carboxylic acid product will precipitate out.

-

Isolation and Purification: Cool the suspension in an ice bath for 30 minutes and collect the solid product by vacuum filtration. The crude product can be purified by recrystallization from a suitable solvent like ethanol.

The Bicinchoninic Acid (BCA) Protein Assay

The BCA assay is a widely used method for determining the total concentration of protein in a solution.

Principle of the BCA Assay

The BCA assay is based on two key chemical reactions:

-

Biuret Reaction: In an alkaline environment, peptide bonds in proteins reduce cupric ions (Cu²⁺) to cuprous ions (Cu¹⁺). The amount of Cu¹⁺ produced is proportional to the number of peptide bonds and thus to the amount of protein present.

-

Chelation with BCA: Two molecules of bicinchoninic acid chelate with one cuprous ion (Cu¹⁺) to form a stable, water-soluble, and intensely purple-colored complex. This complex has a strong absorbance at a wavelength of 562 nm.

Principle of the BCA protein assay.

Experimental Protocol for the BCA Protein Assay

The following is a general protocol for performing a BCA protein assay in a microplate format.

Materials:

-

BCA Reagent A (containing bicinchoninic acid, sodium carbonate, and sodium tartrate in an alkaline solution)

-

BCA Reagent B (containing copper (II) sulfate)

-

Protein standards (e.g., Bovine Serum Albumin - BSA)

-

Protein samples

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 562 nm

-

Incubator

Procedure:

-

Preparation of Standards: Prepare a series of protein standards of known concentrations by diluting a stock solution.

-

Preparation of Working Reagent: Prepare the BCA working reagent by mixing BCA Reagent A and BCA Reagent B in the ratio specified by the manufacturer (typically 50:1).

-

Sample and Standard Addition: Add a small volume (e.g., 25 µL) of each standard and unknown protein sample to separate wells of the microplate.

-

Addition of Working Reagent: Add a larger volume (e.g., 200 µL) of the BCA working reagent to each well.

-

Incubation: Incubate the microplate at 37°C for 30 minutes.

-

Absorbance Measurement: After cooling to room temperature, measure the absorbance of each well at 562 nm using a microplate reader.

-

Data Analysis: Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. Use the standard curve to determine the protein concentration of the unknown samples.

Experimental workflow for the BCA protein assay.

Conclusion

Bicinchoninic acid is a valuable chemical compound with a well-defined structure and important applications, particularly in the field of biochemistry. Its synthesis via the Pfitzinger reaction provides a reliable method for its preparation. The BCA protein assay, which utilizes the unique chemical properties of bicinchoninic acid, remains a cornerstone technique for protein quantification in research and development settings due to its high sensitivity, accuracy, and compatibility with a wide range of sample types. This guide provides a comprehensive overview of the chemical nature of bicinchoninic acid and its primary application, serving as a valuable resource for professionals in the life sciences.

The Central Role of Copper in Bicinchoninic Acid (BCA) Protein Quantification: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of protein concentration is a cornerstone of biological research and therapeutic development. Among the various methods available, the Bicinchoninic Acid (BCA) assay has gained widespread prominence due to its sensitivity, tolerance to common buffer components, and straightforward protocol. At the heart of this colorimetric assay lies a crucial element: copper. This technical guide provides an in-depth exploration of the fundamental role of copper in the BCA protein assay, detailing the underlying chemical principles, experimental protocols, and data interpretation.

The Chemical Core of the BCA Assay: A Two-Step, Copper-Driven Reaction

The BCA assay is predicated on a two-step chemical reaction, both of which are intrinsically dependent on the presence and reactivity of copper ions.

Step 1: The Biuret Reaction - Protein-Mediated Reduction of Cupric Ions

In an alkaline environment, proteins chelate cupric ions (Cu²⁺), forming a light blue complex.[1] The peptide bonds within the protein, along with specific amino acid side chains—namely cysteine/cystine, tyrosine, and tryptophan—act as reducing agents, donating electrons to the bound Cu²⁺ ions.[2][3][4] This results in the reduction of cupric (Cu²⁺) ions to cuprous (Cu¹⁺) ions.[2][4][5][6][7][8] The amount of Cu¹⁺ generated is directly proportional to the number of peptide bonds and, therefore, the total amount of protein present in the sample.[2][5][6] This initial reaction is temperature-dependent, with higher temperatures accelerating the reduction process.[2]

Step 2: Colorimetric Detection - Chelation of Cuprous Ions by Bicinchoninic Acid

The second, and visually apparent, step involves the highly specific and sensitive detection of the newly formed cuprous ions (Cu¹⁺) by bicinchoninic acid (BCA).[1] Two molecules of BCA chelate a single Cu¹⁺ ion, forming an intense purple-colored, water-soluble complex.[1][2][4][7][9][10] This BCA-Cu¹⁺ complex exhibits a strong absorbance maximum at a wavelength of 562 nm.[2][5][6][7][8][11] The intensity of the purple color, and thus the absorbance at 562 nm, is directly proportional to the concentration of protein in the original sample.[8][9]

Quantitative Data Summary

The BCA assay is versatile and can be adapted for different sample volumes and concentration ranges. The choice between a standard test tube format or a microplate format, as well as variations in incubation time and temperature, will influence the assay's working range and sensitivity.

Table 1: Typical Working Ranges of BCA Protein Assays

| Assay Format | Incubation Conditions | Typical Working Range (µg/mL) |

| Standard Test Tube | 37°C for 30 minutes | 20 - 2000 |

| Standard Test Tube | Room Temperature for 2 hours | 20 - 2000 |

| Microplate | 37°C for 30 minutes | 20 - 2000[11] |

| Microplate (limited sample) | 37°C for 30 minutes | 125 - 2000[11] |

| Enhanced (Test Tube/Microplate) | 60°C for 30-60 minutes | 5 - 250[12][13] |

| Micro BCA | Extended incubation | 0.5 - 20[2] |

Table 2: Compatibility of Common Reagents with the BCA Assay

A significant advantage of the BCA assay is its compatibility with a wide range of substances commonly found in protein samples. However, certain reagents can interfere with the assay chemistry. The following table provides a summary of the maximum compatible concentrations for several common laboratory reagents.

| Substance | Compatible Concentration |

| Detergents | |

| Brij-35 | 5% |

| CHAPS | 5% |

| Nonidet P-40 (NP-40) | 5% |

| SDS | 5% |

| Triton X-100 | 5% |

| Tween 20 | 5% |

| Reducing Agents | |

| Dithiothreitol (DTT) | 1 mM |

| 2-Mercaptoethanol | 1 mM |

| Chelating Agents | |

| EDTA | 10 mM |

| EGTA | Not compatible |

| Salts & Buffers | |

| Ammonium sulfate | 1.5 M |

| Guanidine•HCl | 4 M |

| Imidazole | 50 mM |

| Sodium chloride | 1 M |

| Urea | 3 M |

Note: This is not an exhaustive list. It is always recommended to test the compatibility of your specific buffer with the BCA assay by running a buffer blank.[9]

Experimental Protocol: Microplate-Based BCA Assay

This section details a standard protocol for performing a BCA protein assay in a 96-well microplate format.

Materials

-

BCA Reagent A (containing sodium carbonate, sodium bicarbonate, bicinchoninic acid, and sodium tartrate in an alkaline solution)

-

BCA Reagent B (containing 4% cupric sulfate)

-

Protein standard (e.g., Bovine Serum Albumin - BSA) at a known concentration (e.g., 2 mg/mL)

-

Dilution buffer (the same buffer as the unknown protein samples)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 562 nm

-

Pipettes and tips

-

Incubator set to 37°C

Procedure

-

Preparation of Protein Standards:

-

Prepare a series of protein standards by diluting the BSA stock solution with the dilution buffer. A typical concentration range for the standard curve is 0, 25, 125, 250, 500, 750, 1000, 1500, and 2000 µg/mL.

-

-

Preparation of Working Reagent (WR):

-

Assay Procedure:

-

Pipette 25 µL of each standard and unknown sample into separate wells of the microplate. It is recommended to perform all measurements in duplicate or triplicate.

-

Mix the plate thoroughly on a plate shaker for 30 seconds.

-

Cover the plate and incubate at 37°C for 30 minutes.[5][7][8]

-

Cool the plate to room temperature.

-

Measure the absorbance at or near 562 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the average absorbance of the blank (0 µg/mL standard) from the absorbance readings of all other standards and unknown samples.

-

Plot the blank-corrected absorbance values for the BSA standards against their corresponding concentrations (in µg/mL) to generate a standard curve.

-

Use the equation of the linear regression line from the standard curve to determine the protein concentration of the unknown samples.

-

Conclusion

The role of copper in the BCA protein assay is central and indispensable. Through a well-characterized, two-step reaction involving the protein-mediated reduction of Cu²⁺ to Cu¹⁺ and the subsequent chelation of Cu¹⁺ by BCA, a quantifiable color change is produced. This copper-dependent mechanism provides a robust and sensitive method for determining total protein concentration, making the BCA assay a vital tool for researchers, scientists, and drug development professionals. Understanding the nuances of this copper-based chemistry is essential for accurate data generation and interpretation in a wide array of scientific applications.

References

- 1. benallenlab.org [benallenlab.org]

- 2. Bicinchoninic acid assay - Wikipedia [en.wikipedia.org]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. Evaluation of Colorimetric Assays for Analyzing Reductively Methylated Proteins: Biases and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Protocol for Bicinchoninic Acid (BCA) Protein Assay - Creative Proteomics [creative-proteomics.com]

- 6. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 7. Chemistry of Protein Assays | Thermo Fisher Scientific - SG [thermofisher.com]

- 8. qb3.berkeley.edu [qb3.berkeley.edu]

- 9. heruibio.com:9030 [heruibio.com:9030]

- 10. molequle-on.com [molequle-on.com]

- 11. urmc.rochester.edu [urmc.rochester.edu]

- 12. What is the incubation time for BCA assay | AAT Bioquest [aatbio.com]

- 13. BCA Colorimetric Protein Assay - Protocol - OneLab [onelab.andrewalliance.com]

The Chemistry of Color: A Technical Guide to the Bicinchoninic Acid (BCA) Assay

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of protein concentration is a cornerstone of biological research and pharmaceutical development. Among the various methods available, the bicinchoninic acid (BCA) assay stands out for its sensitivity, simplicity, and compatibility with many common laboratory reagents. This technical guide delves into the theoretical underpinnings of the color formation in the BCA assay, providing a detailed examination of the chemical reactions, experimental protocols, and quantitative parameters that govern this widely used technique.

The Core Principle: A Two-Step Chromogenic Reaction

The BCA assay is a colorimetric method that relies on a two-step chemical process to produce a colored product, the intensity of which is directly proportional to the concentration of protein in the sample.[1][2] This process is initiated by the biuret (B89757) reaction, followed by the highly specific chelation of cuprous ions by bicinchoninic acid.[3]

Step 1: The Biuret Reaction - Reduction of Cupric Ions

Under alkaline conditions, proteins can reduce cupric ions (Cu²⁺) to cuprous ions (Cu¹⁺).[2][4] This reduction is primarily attributed to the peptide bonds within the protein backbone, where each peptide bond can chelate a cupric ion.[3] Additionally, the side chains of specific amino acids, namely cysteine/cystine, tyrosine, and tryptophan, play a significant role in this reduction process, enhancing the sensitivity of the assay.[4] The macromolecular structure of the protein itself also contributes to the efficiency of this reaction.[5]

Step 2: Chelation and Color Formation

In the second step, two molecules of bicinchoninic acid (BCA) specifically chelate one cuprous ion (Cu¹⁺).[4][5] This chelation event forms a stable, water-soluble, and intensely purple-colored complex.[5][6] The formation of this BCA-Cu¹⁺ complex results in a solution with a strong absorbance maximum at a wavelength of 562 nm.[4][7] The intensity of the purple color, and thus the absorbance at 562 nm, is directly proportional to the amount of protein in the original sample.[1][6]

Quantitative Parameters of the BCA Assay

The BCA assay is a robust method with a wide dynamic range. The sensitivity and working range of the assay can be modulated by adjusting incubation time and temperature.[2] The following tables summarize key quantitative data for standard and micro BCA assays.

| Parameter | Standard Assay (Test Tube) | Standard Assay (Microplate) |

| Working Range | 20 - 2000 µg/mL[5] | 20 - 2000 µg/mL[5] |

| Sample Volume | 0.1 mL[8] | 25 µL[5] |

| Working Reagent Volume | 2.0 mL[5] | 200 µL[5] |

| Incubation Time | 30 minutes[5] | 30 minutes[5] |

| Incubation Temperature | 37°C[5] | 37°C[5] |

| Absorbance Maximum | 562 nm[4] | 562 nm[4] |

Table 1: Quantitative Parameters for the Standard BCA Assay

| Parameter | Micro Assay (Test Tube) | Micro Assay (Microplate) |

| Working Range | 0.5 - 20 µg/mL[9] | 2 - 40 µg/mL[10] |

| Sample Volume | 1.0 mL[9] | 150 µL[10] |

| Working Reagent Volume | 1.0 mL[9] | 150 µL[10] |

| Incubation Time | 60 minutes[9] | 2 hours[10] |

| Incubation Temperature | 60°C[9] | 37°C[10] |

| Absorbance Maximum | 562 nm[9] | 562 nm[10] |

Table 2: Quantitative Parameters for the Micro BCA Assay

Visualizing the Process: Diagrams and Workflows

To better illustrate the core principles and experimental procedures, the following diagrams have been generated using Graphviz.

Caption: Chemical mechanism of color formation in the BCA assay.

Caption: Standard experimental workflow for the microplate BCA assay.

Detailed Experimental Protocols

The following protocols provide a detailed methodology for performing both the standard and micro BCA assays in a microplate format.

Standard Microplate BCA Assay Protocol

This protocol is suitable for protein concentrations in the range of 20-2000 µg/mL.[5]

Materials:

-

BCA Reagent A

-

BCA Reagent B

-

Bovine Serum Albumin (BSA) standard (e.g., 2 mg/mL stock)

-

Unknown protein samples

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 562 nm

-

Pipettes and tips

-

Incubator set to 37°C

Procedure:

-

Preparation of Standards: Prepare a series of protein standards by diluting the BSA stock solution. A typical standard curve may include concentrations of 0, 125, 250, 500, 750, 1000, 1500, and 2000 µg/mL.[11]

-

Preparation of Working Reagent (WR): Prepare the BCA Working Reagent by mixing 50 parts of Reagent A with 1 part of Reagent B (50:1 ratio).[5] Ensure the solution is mixed thoroughly until the initial turbidity disappears and the solution is a clear green.[5]

-

Plate Loading: Pipette 25 µL of each standard and unknown sample into separate wells of the 96-well microplate.[5] It is recommended to perform all determinations in duplicate or triplicate.

-

Addition of Working Reagent: Add 200 µL of the prepared Working Reagent to each well containing a standard or sample.[5]

-

Incubation: Cover the plate and incubate at 37°C for 30 minutes.[5]

-

Cooling: After incubation, allow the plate to cool to room temperature.[12]

-

Absorbance Measurement: Measure the absorbance of each well at or near 562 nm using a microplate reader.[11]

-

Data Analysis: Subtract the average absorbance of the blank (0 µg/mL standard) from the absorbance readings of all other standards and samples. Plot the blank-corrected absorbance values of the standards versus their known concentrations to generate a standard curve. Use the equation of the standard curve to determine the protein concentration of the unknown samples.[5][13]

Micro BCA Assay Protocol

This protocol is optimized for dilute protein samples, typically in the range of 0.5-20 µg/mL for the test tube format and 2-40 µg/mL for the microplate format.[9][10]

Materials:

-

Micro BCA™ Reagent A (MA)

-

Micro BCA™ Reagent B (MB)

-

Micro BCA™ Reagent C (MC)

-

Bovine Serum Albumin (BSA) standard (e.g., 2 mg/mL stock, diluted appropriately)

-

Unknown protein samples

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 562 nm

-

Pipettes and tips

-

Incubator set to 37°C

Procedure:

-

Preparation of Standards: Prepare a series of dilute protein standards from the BSA stock.

-

Preparation of Working Reagent (WR): Prepare the Micro BCA Working Reagent by mixing 25 parts of Reagent MA, 24 parts of Reagent MB, and 1 part of Reagent MC (25:24:1 ratio).[10]

-

Plate Loading: Pipette 150 µL of each standard and unknown sample into separate wells of the 96-well microplate.[10]

-

Addition of Working Reagent: Add 150 µL of the prepared Working Reagent to each well.[10]

-

Incubation: Cover the plate and incubate at 37°C for 2 hours.[10]

-

Cooling: After incubation, allow the plate to cool to room temperature.[10]

-

Absorbance Measurement: Measure the absorbance of each well at or near 562 nm.[10]

-

Data Analysis: Perform data analysis as described in the standard protocol.

Conclusion

The BCA assay provides a reliable and sensitive method for the quantification of total protein. Its underlying principle, a two-step reaction involving copper reduction and subsequent chelation by BCA, results in a robust colorimetric signal. By understanding the theoretical basis of color formation and adhering to optimized experimental protocols, researchers can achieve accurate and reproducible protein concentration measurements, a critical step for a wide array of applications in both basic science and the development of novel therapeutics.

References

- 1. web.mit.edu [web.mit.edu]

- 2. BCA Colorimetric Protein Assay - Protocol - OneLab [onelab.andrewalliance.com]

- 3. Chemistry of Protein Assays | Thermo Fisher Scientific - HK [thermofisher.com]

- 4. Bicinchoninic acid assay - Wikipedia [en.wikipedia.org]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. BCA Assay Measures Protein Content | MtoZ Biolabs [mtoz-biolabs.com]

- 7. bmglabtech.com [bmglabtech.com]

- 8. molequle-on.com [molequle-on.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. wolfson.huji.ac.il [wolfson.huji.ac.il]

- 11. qb3.berkeley.edu [qb3.berkeley.edu]

- 12. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 13. documents.thermofisher.com [documents.thermofisher.com]

Methodological & Application

Determining Protein Concentration: A Detailed Protocol for the Bicinchoninic Acid (BCA) Assay

Application Note & Protocol

Abstract

The Bicinchoninic Acid (BCA) assay is a highly sensitive, detergent-compatible colorimetric method for the quantification of total protein in a solution. This application note provides a detailed protocol for performing the BCA assay, including reagent preparation, creation of a standard curve, and analysis of unknown samples. The protocol is intended for researchers, scientists, and drug development professionals who require accurate protein concentration measurements for a wide range of applications, from enzymatic assays to western blotting and biopharmaceutical formulation.

Principle of the BCA Assay

The BCA assay is based on a two-step reaction.[1][2][3] First, under alkaline conditions, peptide bonds in the protein reduce cupric ions (Cu²⁺) to cuprous ions (Cu¹⁺) in a temperature-dependent reaction.[1][2] The amount of Cu²⁺ reduced is directly proportional to the amount of protein present.[1][2] In the second step, two molecules of bicinchoninic acid (BCA) chelate with one cuprous ion (Cu¹⁺), forming a stable, purple-colored complex that exhibits a strong absorbance at 562 nm.[1][4] The intensity of the purple color, and thus the absorbance, is proportional to the protein concentration and can be measured using a spectrophotometer or microplate reader.[1][4]

Materials and Reagents

Reagents

| Reagent | Supplier Example | Catalog Number Example | Notes |

| BCA Protein Assay Kit | Pierce™ (Thermo Fisher Scientific) | 23225 or 23227 | Kits typically include Reagent A and Reagent B. |

| Bovine Serum Albumin (BSA) Standard | Pierce™ (Thermo Fisher Scientific) | 23209 | Typically provided at a concentration of 2 mg/mL. |

| Phosphate-Buffered Saline (PBS) | Various | N/A | Or other appropriate buffer compatible with the assay and your sample. |

| Distilled or Deionized Water | N/A | N/A | For reagent and standard preparation. |

Equipment

-

96-well flat-bottom microplates[5]

-

Microplate reader with absorbance measurement capabilities at 562 nm[4][6]

-

Single and multichannel pipettes

-

Pipette tips

-

Reagent reservoirs

-

Vortex mixer

-

Microcentrifuge tubes for standard and sample dilutions

Experimental Protocol

This protocol is designed for a 96-well microplate format, which is suitable for analyzing multiple samples simultaneously.

Preparation of BSA Standards for Standard Curve

A standard curve is essential for accurately determining the concentration of the unknown protein samples.[4] Bovine Serum Albumin (BSA) is commonly used as a standard protein.[6] Prepare a series of dilutions from a concentrated BSA stock solution (e.g., 2 mg/mL). The following table provides an example of a dilution series.

| Standard | Volume of Diluent (e.g., PBS) | Volume and Source of BSA | Final BSA Concentration (µg/mL) |

| A | 0 µL | 30 µL of 2 mg/mL Stock | 2000 |

| B | 12.5 µL | 37.5 µL of Stock | 1500 |

| C | 32.5 µL | 32.5 µL of Stock | 1000 |

| D | 17.5 µL | 17.5 µL of tube B dilution | 750 |

| E | 32.5 µL | 32.5 µL of tube C dilution | 500 |

| F | 32.5 µL | 32.5 µL of tube E dilution | 250 |

| G | 32.5 µL | 32.5 µL of tube F dilution | 125 |

| H | 40 µL | 10 µL of tube G dilution | 25 |

| I (Blank) | 40 µL | 0 µL | 0 |

Preparation of Working Reagent (WR)

The Working Reagent (WR) is prepared by mixing BCA Reagent A and BCA Reagent B. It is important to prepare the WR fresh for each assay.

-

Determine the total volume of WR needed for the assay. Each standard and sample well will require 200 µL of WR.[4][6]

-

Prepare the WR by mixing 50 parts of Reagent A with 1 part of Reagent B (50:1 ratio).[4][6] For example, to make 10 mL of WR, mix 9.8 mL of Reagent A with 0.2 mL of Reagent B.

-

Mix the solution until the initial turbidity disappears and the solution is a clear, green color.[7]

Assay Procedure

The following diagram illustrates the overall workflow of the BCA protein assay.

Caption: Workflow of the Bicinchoninic Acid (BCA) protein assay.

-

Load Plate : Pipette 25 µL of each BSA standard and unknown protein sample into separate wells of a 96-well microplate.[2] It is recommended to perform all measurements in duplicate or triplicate.

-

Add Working Reagent : Using a multichannel pipette, add 200 µL of the freshly prepared WR to each well.[4][6]

-

Mix : Gently tap the plate or use a plate shaker for 30 seconds to ensure thorough mixing.[8]

-

Incubate : Cover the plate and incubate at 37°C for 30 minutes.[4][6]

-

Cool : After incubation, cool the plate to room temperature.[6]

-

Read Absorbance : Measure the absorbance of each well at 562 nm using a microplate reader.[4][6]

Data Analysis

-

Subtract Blank : Subtract the average absorbance of the blank standard (0 µg/mL) from the absorbance readings of all other standards and unknown samples.

-

Generate Standard Curve : Plot the blank-corrected absorbance values for the BSA standards against their corresponding concentrations (in µg/mL).

-

Determine Unknown Concentration : Use the standard curve to determine the protein concentration of the unknown samples. This can be done by fitting a linear regression to the standard curve data and using the resulting equation (y = mx + c) to solve for the concentration (x) of the unknown samples based on their absorbance (y).[4]

-

Account for Dilution : If the unknown samples were diluted prior to the assay, multiply the calculated concentration by the dilution factor to obtain the concentration of the original, undiluted sample.

Important Considerations

-

Interfering Substances : Certain substances can interfere with the BCA assay, including reducing agents (e.g., DTT, β-mercaptoethanol), chelating agents (e.g., EDTA), and some buffers.[3] If the presence of such substances is unavoidable, it may be necessary to dilute the sample or use a specialized BCA assay kit that is compatible with reducing agents.[9]

-

Protein-to-Protein Variation : The amino acid composition of a protein can affect the color response in the BCA assay. For the most accurate quantification, it is recommended to use a standard protein that is similar in composition to the unknown protein. However, BSA is a widely accepted general protein standard.

-

Incubation Time and Temperature : The incubation time and temperature can be adjusted to alter the sensitivity of the assay. Longer incubation times or higher temperatures will increase the color development and sensitivity.[10] However, the protocol should be kept consistent between the standards and the unknown samples.

References

- 1. Bicinchoninic acid assay - Wikipedia [en.wikipedia.org]

- 2. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 3. BCA (Bicinchoninic Acid) Protein Assay [bio-protocol.org]

- 4. qb3.berkeley.edu [qb3.berkeley.edu]

- 5. vectorlabs.com [vectorlabs.com]

- 6. Protocol for Bicinchoninic Acid (BCA) Protein Assay - Creative Proteomics [creative-proteomics.com]

- 7. urmc.rochester.edu [urmc.rochester.edu]

- 8. benallenlab.org [benallenlab.org]

- 9. assets.fishersci.com [assets.fishersci.com]

- 10. Protein determination by the bca method [ruf.rice.edu]

Application Note & Protocol: Preparation of a Standard Curve for the Bicinchoninic Acid (BCA) Assay

Audience: Researchers, scientists, and drug development professionals.

Principle of the BCA Assay

The Bicinchoninic Acid (BCA) assay is a highly sensitive, colorimetric method used for the quantification of total protein concentration in a solution.[1][2] The principle involves two main reactions. First, under alkaline conditions, peptide bonds in the protein reduce cupric ions (Cu²⁺) to cuprous ions (Cu¹⁺).[3][4] The amount of Cu²⁺ reduced is directly proportional to the amount of protein present.[3] Subsequently, two molecules of bicinchoninic acid chelate with one cuprous ion, forming a stable, purple-colored complex.[2] This water-soluble complex exhibits a strong absorbance at a wavelength of 562 nm, which is linear over a broad range of protein concentrations (typically 20-2,000 µg/mL).[2][4] By measuring the absorbance of a series of protein standards of known concentrations, a standard curve can be generated to determine the protein concentration of unknown samples.[5]

Materials and Reagents

-

BCA Protein Assay Kit (containing BCA Reagent A and BCA Reagent B)

-

Protein Standard: Bovine Serum Albumin (BSA) at a stock concentration of 2 mg/mL (2000 µg/mL)

-

Diluent: A buffer compatible with the samples (e.g., Phosphate-Buffered Saline (PBS), 0.9% NaCl, or deionized water). The diluent used for the standards should be the same as the one used for the unknown samples.[3][5]

-

Precision pipettes and sterile tips

-

Microplate reader capable of measuring absorbance at 562 nm[6][7]

-

Test tubes or vials for preparing dilutions

Experimental Protocols

This protocol details the preparation of a protein standard curve and subsequent protein quantification using a 96-well microplate format.

-

Determine the total volume of Working Reagent (WR) required for the assay. Each standard, blank, and unknown sample (including replicates) will require 200 µL of WR.[2][4]

-

Formula: Total WR Volume = (Number of Standards + Number of Blanks + Number of Unknowns) x (Number of Replicates) x 200 µL

-

-

Prepare the WR by mixing 50 parts of BCA Reagent A with 1 part of BCA Reagent B (50:1 ratio).[1][2] For example, to make 10.2 mL of WR, mix 10 mL of Reagent A with 200 µL of Reagent B.

-

Mix the solution until it becomes a clear, green color. A transient turbidity may appear upon mixing but will dissipate.[2][4] The WR should be prepared fresh for each assay.

A set of protein standards is prepared by serially diluting a protein stock solution of known concentration.[5] The following table provides a dilution scheme to prepare standards from a 2000 µg/mL BSA stock. It is recommended to prepare each standard in triplicate to ensure accuracy.[8]

| Vial | Volume of Diluent (µL) | Volume and Source of BSA (µL) | Final BSA Concentration (µg/mL) |

| A | 0 | 300 of Stock | 2000 |

| B | 125 | 375 of Stock | 1500 |

| C | 300 | 300 of Stock | 1000 |

| D | 300 | 300 of Vial C | 500 |

| E | 300 | 300 of Vial D | 250 |

| F | 300 | 300 of Vial E | 125 |

| G | 400 | 100 of Vial E | 50 |

| H | 400 | --- | 0 (Blank) |

| Table 1: Preparation of BSA standards for microplate procedure. |

The following diagram illustrates the key steps in preparing and processing a BCA assay standard curve.

Figure 1. Workflow for BCA assay standard curve preparation and protein quantification.

-

Pipette 25 µL of each standard and unknown sample into separate wells of a 96-well microplate.[9] It is recommended to run all samples and standards in at least duplicate or triplicate.[8]

-

Add 200 µL of the freshly prepared BCA Working Reagent to each well.[2][4]

-

Mix the plate thoroughly on a plate shaker for 30 seconds.[2][4]

-

Cover the plate and incubate at 37°C for 30 minutes.[2][7] Note: Incubation time and temperature can be modified; however, standards and unknowns must be treated identically.[4]

-

After incubation, allow the plate to cool to room temperature.[2][7]

-

Measure the absorbance at or near 562 nm on a microplate reader.[2][4]

Data Summary for Microplate Protocol

| Component | Volume |

| Standard / Unknown Sample | 25 µL |

| BCA Working Reagent | 200 µL |

| Total Reaction Volume | 225 µL |

| Table 2: Reagent volumes for the 96-well plate procedure. |

Data Analysis

-

Calculate the average absorbance value for each set of replicate standards and unknown samples.

-

Subtract the average absorbance of the blank standard (0 µg/mL) from the average absorbance of all other standards and unknown samples.[4]

-

Generate a standard curve by plotting the blank-corrected absorbance values (Y-axis) against the known BSA concentrations in µg/mL (X-axis).[1][4]

-

Use a linear regression analysis to fit a line to the data points.[1] The resulting equation (y = mx + c) and the R² value should be displayed. An R² value close to 1.0 indicates a good fit.

-

Use the standard curve equation to determine the protein concentration of each unknown sample by solving for 'x' (concentration) given its blank-corrected absorbance 'y'.[10]

-

Remember to multiply the calculated concentration by any dilution factor used when preparing the unknown samples to determine the concentration of the original, undiluted sample.

References

- 1. qb3.berkeley.edu [qb3.berkeley.edu]

- 2. molequle-on.com [molequle-on.com]

- 3. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. Protein Assay Data Analysis | Thermo Fisher Scientific - TW [thermofisher.com]

- 6. vectorlabs.com [vectorlabs.com]

- 7. Protocol for Bicinchoninic Acid (BCA) Protein Assay - Creative Proteomics [creative-proteomics.com]

- 8. datasheets.scbt.com [datasheets.scbt.com]

- 9. frederick.cancer.gov [frederick.cancer.gov]

- 10. documents.thermofisher.com [documents.thermofisher.com]

Application Note & Protocol: Calculating Protein Concentration from BCA Assay Results

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Bicinchoninic Acid (BCA) assay is a highly sensitive, colorimetric method for the quantification of total protein in a solution.[1][2] This application note provides a detailed protocol for performing a BCA assay and accurately calculating protein concentration from the resulting data. The method is compatible with most detergents and offers high sensitivity, making it a staple in many life science laboratories.[1][2]

Principle of the BCA Assay

The BCA assay is based on a two-step reaction process:

-

Step 1: Biuret Reaction: In an alkaline medium, peptide bonds in the protein reduce cupric (Cu²⁺) ions to cuprous (Cu¹⁺) ions.[3][4] The amount of Cu¹⁺ produced is proportional to the number of peptide bonds, and therefore, the amount of protein in the sample.[2]

-

Step 2: BCA Chelation: Two molecules of bicinchoninic acid (BCA) selectively chelate with each Cu¹⁺ ion.[2][4][5] This chelation forms a stable, water-soluble, purple-colored complex that exhibits a strong absorbance at or near 562 nm.[2][4][5][6] The intensity of the purple color is directly proportional to the protein concentration.[5]

Materials and Reagents

-

BCA Assay Kit (containing Reagent A and Reagent B)

-

Protein Standard (e.g., Bovine Serum Albumin, BSA at 2 mg/mL)

-

Unknown protein samples

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 562 nm

-

Calibrated pipettes and tips

-

Distilled or deionized water

-

Microcentrifuge tubes for dilutions

Experimental Protocol

Preparation of Protein Standards

Accurate preparation of protein standards is crucial for generating a reliable standard curve. The following table outlines a dilution series for creating BSA standards from a 2 mg/mL stock solution.

| Tube # | Volume of Diluent (H₂O) | Volume and Source of BSA | Final BSA Concentration (µg/mL) |

| 1 | 0 µL | 300 µL of 2 mg/mL BSA | 2000 |

| 2 | 125 µL | 375 µL of 2 mg/mL BSA | 1500 |

| 3 | 325 µL | 325 µL of 2 mg/mL BSA | 1000 |

| 4 | 175 µL | 175 µL of tube #2 | 750 |

| 5 | 325 µL | 325 µL of tube #3 | 500 |

| 6 | 325 µL | 325 µL of tube #5 | 250 |

| 7 | 400 µL | 0 µL | 0 (Blank) |

Preparation of Working Reagent

-

The BCA Working Reagent (WR) is prepared by mixing BCA Reagent A and BCA Reagent B in a 50:1 ratio.[1][7]

-

Calculate the total volume of WR required for the assay. This is determined by the number of standards and unknown samples, including replicates. It is advisable to prepare a slight excess.

-

Mix the two reagents thoroughly until the solution becomes a uniform, apple-green color.[5]

Assay Procedure

-

Pipette 25 µL of each standard and unknown sample into separate wells of a 96-well microplate.[4] It is highly recommended to run all standards and samples in triplicate for accuracy.[6]

-

Add 200 µL of the prepared BCA Working Reagent to each well.[1][7]

-

Mix the plate gently on a plate shaker for 30 seconds.[4]

-

Incubate the plate at 37°C for 30 minutes.[1][4][7] Alternatively, the plate can be incubated at room temperature for 2 hours or at 60°C for 30 minutes to enhance sensitivity for low-concentration samples.[5]

-

Measure the absorbance of each well at 562 nm using a microplate reader.[1][6][7]

Data Analysis and Calculation

Standard Curve Generation

-

Calculate the average absorbance for each set of replicate standards and unknown samples.

-

Subtract the average absorbance of the blank (0 µg/mL standard) from the average absorbance of all other standards and unknown samples.[4]

-

Plot the blank-corrected average absorbance values for the BSA standards (Y-axis) against their corresponding concentrations in µg/mL (X-axis).[9]

-

Generate a linear regression trendline for the standard curve.[7][9] The equation of the line (y = mx + c) and the coefficient of determination (R²) should be displayed on the chart. An R² value of 0.95 or greater indicates a good fit for the data.[7]

Calculation of Unknown Protein Concentration

-

Use the linear equation from the standard curve (y = mx + c) to calculate the concentration of the unknown samples.[9] Rearrange the formula to solve for x (concentration): x = (y - c) / m .[9]

-

Substitute the blank-corrected average absorbance ('y') of each unknown sample into the rearranged formula to determine its concentration ('x').

-

If the unknown samples were diluted before the assay, multiply the calculated concentration by the dilution factor to obtain the concentration of the original, undiluted sample.[9][10]

Example Data and Calculations

Table 1: Example BSA Standard Curve Data

| Standard | Concentration (µg/mL) | Avg. Raw Absorbance (562 nm) | Avg. Blank-Corrected Absorbance |

| 1 | 2000 | 1.350 | 1.250 |

| 2 | 1500 | 1.080 | 0.980 |

| 3 | 1000 | 0.820 | 0.720 |

| 4 | 750 | 0.650 | 0.550 |

| 5 | 500 | 0.480 | 0.380 |

| 6 | 250 | 0.290 | 0.190 |

| 7 (Blank) | 0 | 0.100 | 0.000 |

Example Standard Curve Equation: Based on the data in Table 1, a linear regression analysis might yield an equation such as: y = 0.0006x + 0.04 with an R² = 0.995

Table 2: Example Unknown Sample Data and Calculations

| Sample | Dilution Factor | Avg. Raw Absorbance (562 nm) | Avg. Blank-Corrected Absorbance | Calculated Concentration (µg/mL) | Original Concentration (mg/mL) |

| Unknown 1 | 10 | 0.760 | 0.660 | 1033.33 | 10.33 |

| Unknown 2 | 5 | 0.940 | 0.840 | 1333.33 | 6.67 |

Calculation for Unknown 1:

-

Calculated Concentration (x) = (0.660 - 0.04) / 0.0006 = 1033.33 µg/mL

-

Original Concentration = 1033.33 µg/mL * 10 = 10333.3 µg/mL = 10.33 mg/mL

Visualizations

Caption: BCA protein assay experimental workflow.

Caption: Logical data analysis flow for BCA assay results.

Troubleshooting

| Issue | Possible Cause(s) | Solution(s) |

| Low Absorbance Values | Protein concentration is below the detection limit of the assay. | Concentrate the sample using methods like ultrafiltration or precipitation.[11] Increase incubation time or temperature to enhance signal.[11] |

| High Absorbance Values | Protein concentration is too high, exceeding the linear range of the assay. | Dilute the sample further and re-assay.[12] |

| Poor Standard Curve (R² < 0.95) | Inaccurate pipetting of standards or reagents. | Ensure pipettes are calibrated and use proper pipetting techniques. |

| Incorrectly prepared standards. | Prepare fresh standards carefully. | |

| Presence of interfering substances in the diluent. | Prepare standards in the same buffer as the unknown samples to account for matrix effects.[11] | |

| High Background (Blank) Reading | Contaminated reagents or water. | Use fresh, high-quality reagents and purified water. |

| Presence of interfering substances such as reducing agents (e.g., DTT) or chelators (e.g., EDTA).[13][14] | Remove interfering substances through dialysis, desalting, or precipitation.[13] Alternatively, use a reducing agent compatible BCA assay kit. | |

| Inconsistent Replicate Readings | Inadequate mixing of sample and working reagent. | Ensure thorough mixing on a plate shaker after adding the working reagent. |

| Temperature variation across the microplate during incubation. | Ensure uniform heating of the plate in a calibrated incubator. | |

| Protein-to-Protein Variation | The amino acid composition of the unknown protein differs significantly from the standard (BSA).[15] | If high accuracy is required, use a protein standard that is similar in composition to the unknown protein.[4] |

References

- 1. Protocol for Bicinchoninic Acid (BCA) Protein Assay - Creative Proteomics [creative-proteomics.com]

- 2. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 3. BCA (Bicinchoninic Acid) Protein Assay [bio-protocol.org]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. Principle and Protocol of BCA Method - Creative BioMart [creativebiomart.net]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. qb3.berkeley.edu [qb3.berkeley.edu]

- 8. Protein Determination by the Bicinchoninic Acid (BCA) Method [sigmaaldrich.com]

- 9. researchgate.net [researchgate.net]

- 10. Protein Assay Data Analysis | Thermo Fisher Scientific - US [thermofisher.com]

- 11. researchgate.net [researchgate.net]

- 12. reddit.com [reddit.com]

- 13. Protein Assays and Quantitation Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]

- 14. How to Avoid Common Pitfalls in BCA Assay Measurements [synapse.patsnap.com]

- 15. researchgate.net [researchgate.net]

Application Note: High-Throughput Protein Quantification Using the Bicinchoninic Acid (BCA) Assay with a Microplate Reader

Audience: Researchers, scientists, and drug development professionals.

Introduction

Protein quantification is a fundamental step in many biological and biochemical workflows, essential for standardizing samples for electrophoresis, enzyme-linked immunosorbent assays (ELISAs), and other protein-based experiments.[1] The Bicinchoninic Acid (BCA) assay is a highly sensitive, colorimetric method for measuring total protein concentration.[2][3] This method combines the reduction of cupric ions (Cu²⁺) to cuprous ions (Cu¹⁺) by protein in an alkaline medium (the biuret (B89757) reaction) with the specific detection of the cuprous ions by bicinchoninic acid.[4][5] The resulting chelation forms an intense purple-colored complex that exhibits strong absorbance at 562 nm, which is directly proportional to the protein concentration.[2][6]

The BCA assay is advantageous due to its compatibility with most ionic and non-ionic detergents and its lower protein-to-protein variability compared to dye-binding methods like the Bradford assay.[2][7] Adapting the BCA assay to a microplate format allows for high-throughput analysis, conserving both sample and reagent volumes.[8][9]

Principle of the Assay

The BCA assay is a two-step process:

-

Biuret Reaction: In an alkaline environment, peptide bonds in the protein reduce Cu²⁺ ions from the copper sulfate (B86663) solution to Cu¹⁺ ions. The amount of Cu¹⁺ produced is proportional to the amount of protein present.[4][5] Four specific amino acid residues (cysteine, cystine, tryptophan, and tyrosine) also contribute to this reduction.[4][7]

-

BCA Chelation and Color Development: Two molecules of BCA selectively chelate with one Cu¹⁺ ion, forming a stable, water-soluble complex with a vibrant purple color.[4][6] This complex absorbs light strongly at a wavelength of 562 nm.[1][3] The absorbance is measured using a microplate reader and compared against a standard curve prepared from a protein of known concentration, typically Bovine Serum Albumin (BSA), to determine the concentration of the unknown samples.[3]

Experimental Protocol

Materials and Reagents

-

96-well clear, flat-bottom microplates[10]

-

Microplate reader capable of measuring absorbance at 562 nm[1]

-

Multichannel pipette and single-channel pipettes with sterile tips

-

BCA Protein Assay Kit (e.g., Pierce™, Thermo Fisher Scientific), containing:

-

Protein Standard: Bovine Serum Albumin (BSA) at a known concentration (e.g., 2 mg/mL).[10]

-

Diluent: The same buffer used to prepare the unknown protein samples (e.g., PBS, RIPA buffer).

-

Unknown protein samples.

Protocol Steps

1. Preparation of BCA Working Reagent (WR) The Working Reagent must be prepared fresh just before use.[11]

-

Determine the total volume of WR needed. Each standard, blank, and sample replicate requires 200 µL.[10] It is advisable to prepare a 10% excess volume.[12]

-

Formula: (Total # of wells) x 200 µL/well x 1.1 = Total WR Volume (µL)

-

-

Prepare the WR by mixing 50 parts of Reagent A with 1 part of Reagent B .[5][9]

-

Upon mixing, the solution may appear transiently turbid but will become a clear, apple-green solution.[6][10]

2. Preparation of Protein Standards A dilution series of a known protein standard, such as BSA, is required to generate a standard curve.[11] The following table provides a dilution scheme for a 2 mg/mL (2000 µg/mL) BSA stock.

Table 1: Preparation of BSA Standards

| Vial | Volume of Diluent (µL) | Volume and Source of BSA (µL) | Final BSA Concentration (µg/mL) |

|---|---|---|---|

| A | 0 | 300 of Stock | 2000 |

| B | 125 | 375 of Stock | 1500 |

| C | 325 | 325 of Stock | 1000 |

| D | 175 | 175 of Vial B | 750 |

| E | 325 | 325 of Vial C | 500 |

| F | 325 | 325 of Vial E | 250 |

| G | 325 | 325 of Vial F | 125 |

| H | 400 | 100 of Vial G | 25 |

| I | 400 | 0 (Blank) | 0 |

This table is adapted from standard protocols and provides sufficient volume for triplicate wells.[5][13]

3. Assay Procedure in Microplate The following workflow outlines the microplate procedure. It is recommended to run all standards, blanks, and unknown samples in triplicate to ensure accuracy.[11][14]

Detailed Steps:

-

Pipette Standards and Samples: Add 25 µL of each standard, blank, and unknown sample into separate wells of the 96-well microplate.[10][15] If sample concentration is expected to be high, prepare dilutions of the unknown samples using the same diluent as the standards.

-

Add Working Reagent: Using a multichannel pipette, add 200 µL of the freshly prepared WR to every well.[3][10]

-

Mix: Mix the plate thoroughly on a plate shaker for 30 seconds to ensure homogeneity.[9][15]

-

Incubate: Cover the plate to prevent evaporation and incubate at 37°C for 30 minutes.[1][9] Incubation time and temperature can be adjusted; for example, incubating at 60°C can increase sensitivity but may narrow the dynamic range.[11][12]

-

Cool: After incubation, cool the plate to room temperature for 5-10 minutes.[10][16]

-

Read Absorbance: Measure the absorbance at or near 562 nm using a microplate reader.[1][11] Wavelengths between 540-590 nm are also acceptable.[5][9]

Data Presentation and Analysis

-

Correct for Blank: Calculate the average absorbance value for the blank replicates. Subtract this average blank value from the absorbance values of all other standard and unknown sample replicates.[5]